molecular formula C16H22N6 B12260347 N,5-dimethyl-N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine

N,5-dimethyl-N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B12260347
M. Wt: 298.39 g/mol
InChI Key: IIXVUQNKGNXIFP-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in drug discovery and development

Properties

Molecular Formula

C16H22N6

Molecular Weight

298.39 g/mol

IUPAC Name

N,5-dimethyl-N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H22N6/c1-12-7-18-16(19-8-12)21(3)14-5-4-6-22(11-14)15-10-17-9-13(2)20-15/h7-10,14H,4-6,11H2,1-3H3

InChI Key

IIXVUQNKGNXIFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC(=CN=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-methylpyrazine with piperidine derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with pyrimidine derivatives to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halides, amines, in solvents like dichloromethane (DCM) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N,5-dimethyl-N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-5-(2-pyrimidinyl)piperidine: Similar structure but different substituents.

    4-(6-methylpyrazin-2-yl)piperidine: Lacks the pyrimidine moiety.

    N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxazepin-5-yl)aniline: Different heterocyclic system.

Uniqueness

N,5-dimethyl-N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]pyrimidin-2-amine is unique due to its specific combination of pyrazine, piperidine, and pyrimidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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